molecular formula C13H9N5O2 B1415251 Topiroxostat impurity I CAS No. 2044702-36-3

Topiroxostat impurity I

Cat. No.: B1415251
CAS No.: 2044702-36-3
M. Wt: 267.24 g/mol
InChI Key: VJPYIXOHODPLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification in Pharmaceutical Chemistry

This compound, systematically named 4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid, represents a heterocyclic organic compound classified within the pharmaceutical impurity category as a process-related impurity. The compound possesses the molecular formula C₁₃H₉N₅O₂ and exhibits a molecular weight of 267.24 grams per mole, distinguishing it from its parent compound topiroxostat through the presence of an additional carboxylic acid functional group. Chemical Abstract Service has assigned this compound the registry number 2044702-36-3, providing a unique identifier for regulatory and research purposes. The structural classification places this impurity within the triazole-pyridine family of compounds, characterized by the presence of both a 1,2,4-triazole ring system and two pyridine moieties connected through specific chemical linkages.

Pharmaceutical chemistry classification systems categorize this compound as a degradation product that may arise through oxidative processes affecting the parent compound during manufacturing or storage conditions. The compound demonstrates typical characteristics of nitrogen-containing heterocycles, including specific electronic properties that influence its chemical reactivity and stability profiles. Research has established that this impurity exhibits distinct physicochemical properties compared to the parent drug, including altered solubility characteristics and different chromatographic retention behaviors that facilitate its identification and quantification in pharmaceutical matrices. The presence of the carboxylic acid functionality significantly impacts the compound's ionization behavior under various pH conditions, making it amenable to specific analytical methodologies designed for acidic pharmaceutical impurities.

Properties

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPYIXOHODPLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Topiroxostat impurity I involves several steps. Initially, a crude product of the compound is dissolved in an alcohol solvent or a mixed solution of an alcohol solvent and another solvent. The solution is then heated to a reflux temperature, stirred, and dissolved. Water is added dropwise until a few solids precipitate. The mixture is then cooled to 0°C, stirred, and filtered to obtain a high-purity compound .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar process but on a larger scale. The crude product is dissolved in a mixed solution of toluene and isopropanol, heated to 80°C, and concentrated hydrochloric acid is added dropwise. The mixture is then cooled to room temperature and dried at 60°C to obtain Topiroxostat hydrochloride .

Chemical Reactions Analysis

Types of Reactions: Topiroxostat impurity I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in these reactions include alcohol solvents, toluene, isopropanol, and concentrated hydrochloric acid. The reactions typically occur under controlled temperatures ranging from room temperature to 80°C .

Major Products Formed: The major products formed from these reactions include high-purity Topiroxostat and its hydrochloride form. These products are crucial for further pharmaceutical applications and research .

Scientific Research Applications

Topiroxostat impurity I has several scientific research applications. It is used in pharmaceutical research for product development, quality control, method validation, and stability studies. Additionally, it helps in identifying unknown impurities and assessing the genotoxic potential of Topiroxostat . In medicine, it aids in understanding the safety and efficacy of Topiroxostat in treating hyperuricemia and gout .

Mechanism of Action

Topiroxostat impurity I exerts its effects by inhibiting xanthine oxidase, an enzyme that regulates purine metabolism. By inhibiting this enzyme, the compound reduces the synthesis of uric acid, thereby lowering serum urate levels. This mechanism is crucial for managing hyperuricemia and gout .

Comparison with Similar Compounds

Table 1: Key Pharmacological Differences Between Topiroxostat and Other XOR Inhibitors

Parameter Topiroxostat Allopurinol Febuxostat
Mechanism Noncompetitive XOR inhibitor Purine analog (competitive inhibition) Non-purine selective XOR inhibitor
Dosing 60–120 mg/day 100–300 mg/day 40–80 mg/day
Efficacy (SUA Reduction) −36% (120 mg/day) −34% (200 mg/day) Faster SUA reduction
Cardiovascular Safety No QT prolongation Rare hypersensitivity Potential CV risk
Renoprotective Effects Reduces UACR Limited data Moderate effects

Key Findings:

Efficacy vs. Allopurinol: Topiroxostat 120 mg/day demonstrated non-inferiority to allopurinol 200 mg/day in reducing serum urate (SUA) levels (−36% vs. −34%) in Japanese hyperuricemic patients . Adverse event (AE) incidence was comparable between the two drugs, though Topiroxostat had a numerically higher rate of drug-related AEs (P=0.1974) .

Efficacy vs. Febuxostat: Febuxostat achieves faster SUA reduction and stronger XOR inhibition, making it preferable for rapid urate control . Topiroxostat showed a lower incidence of gouty arthritis flares compared to febuxostat (23% vs. 28%) and superior renoprotective effects, including reduced urinary albumin-to-creatinine ratio (UACR) (−33% vs. −6%) in hyperuricemic CKD patients .

Structural and Functional Comparisons of Impurities

Table 2: Comparison of Topiroxostat Impurity I with Structurally Related Compounds

Compound CAS Number Molecular Weight Key Features
This compound 2044702-36-3 Not specified Likely a synthesis intermediate/byproduct
4-Cyanopyridine 100-48-1 104.11 g/mol Pyridine derivative; common intermediate
Topiroxostat Impurity B Not specified 194.20 g/mol Isonicotinonitrile derivative

Key Observations:

  • 4-Cyanopyridine: A structurally simpler analog, 4-cyanopyridine shares the pyridine core with Topiroxostat but lacks the triazole moiety critical for XOR inhibition .
  • Impurity B: Identified as isonicotinonitrile, this impurity highlights the importance of nitrile groups in Topiroxostat’s synthesis pathway .

Biological Activity

Topiroxostat impurity I is a derivative of topiroxostat, a xanthine oxidase inhibitor primarily used in the treatment of hyperuricemia and gout. Understanding the biological activity of this impurity is crucial for evaluating its potential effects on pharmacological efficacy and safety. This article synthesizes available research findings, case studies, and analytical data regarding the biological activity of this compound.

Overview of Topiroxostat

Topiroxostat functions by inhibiting xanthine oxidase, an enzyme involved in purine metabolism that catalyzes the production of uric acid. Elevated levels of uric acid can lead to gout and other health issues. Topiroxostat has been shown to lower serum urate levels effectively, with an IC50 value of approximately 69 nM for xanthine oxidase inhibition .

Synthesis and Characterization

This compound can be synthesized through various methods involving the reaction of specific precursors under controlled conditions. The synthesis typically involves:

  • Starting Materials : 2,6-Dicyanopyridine and sodium methoxide.
  • Reaction Conditions : Conducted in organic solvents at specific temperatures (20 ± 3 °C for initial reactions).
  • Purification : High-performance liquid chromatography (HPLC) is utilized to achieve a high purity level (above 95%) of the final product .

The biological activity of this compound is closely linked to its ability to inhibit xanthine oxidase. This inhibition reduces uric acid production, thereby alleviating symptoms associated with hyperuricemia. The metabolic pathways involved include:

  • Conversion to Metabolites : Topiroxostat is metabolized into several active metabolites, including 2-hydroxy topiroxostat, which retains inhibitory activity against xanthine oxidase .
  • Impact on Urinary Excretion : Studies indicate that topiroxostat can reduce urinary albumin excretion, which is significant in patients with chronic kidney disease .

Case Studies and Research Findings

  • Animal Studies :
    • In db/db mice models, topiroxostat demonstrated a dose-dependent reduction in urinary albumin excretion when administered at varying doses (0.1 to 3 mg/kg/day). This effect was not observed with febuxostat, another xanthine oxidase inhibitor .
    • Chronic administration of topiroxostat led to the formation of urinary xanthine crystals and nephropathy at higher doses (0.2 mg/kg), indicating potential nephrotoxic effects that warrant further investigation .
  • Clinical Implications :
    • A study highlighted that topiroxostat significantly decreased the urinary albumin-to-creatinine ratio in hyperuricemic patients with stage 3 chronic kidney disease compared to placebo controls .
    • The therapeutic implications suggest that while topiroxostat effectively manages uric acid levels, monitoring for potential renal side effects is essential.

Data Summary

Parameter This compound
Mechanism Xanthine oxidase inhibition
IC50 Value 69 nM
Animal Model Used db/db mice
Doses Tested 0.1, 0.3, 1, 3 mg/kg/day
Effects on Urinary Albumin Dose-dependent reduction
Chronic Administration Effects Urinary xanthine crystals; nephropathy at high doses

Q & A

What analytical methodologies are recommended for identifying and quantifying Topiroxostat Impurity I in pharmaceutical formulations?

Basic Research Question
To identify and quantify impurities like this compound, researchers should employ chromatographic techniques coupled with mass spectrometry. For example, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) using a YMC Pack Pro C18 column and a mobile phase of 0.1% formic acid in water and acetonitrile (40:60 v/v) at 1.0 mL/min provides high sensitivity and resolution. Detection via Electrospray Ionization (ESI+) in positive mode with SIM targeting m/z 461.70 ensures specificity. Validation parameters such as linearity (e.g., R² = 0.9994 within 80–150 ng/mL) and precision (RSD <1.98%) are critical for reliability .

How can researchers differentiate this compound from structurally similar byproducts during synthesis?

Basic Research Question
Structural differentiation requires advanced spectral characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) and High-Resolution Mass Spectrometry (HRMS) can resolve subtle differences in molecular structure. For instance, impurity profiling during synthesis should compare fragmentation patterns and retention times against reference standards. Batch analysis data, as per Phase I clinical guidelines, should include impurity spectra and genotoxic risk assessments to ensure specificity .

What experimental designs are optimal for studying the forced degradation of Topiroxostat to assess Impurity I formation?

Advanced Research Question
Forced degradation studies under stress conditions (acid/base hydrolysis, oxidative, thermal, and photolytic) should follow ICH Q1A guidelines. For Topiroxostat, oxidative stress (e.g., 3% H₂O₂ at 70°C for 24 hours) may induce Impurity I. Use a stability-indicating UPLC-MS method to monitor degradation products. Ensure chromatographic separation parameters (e.g., column temperature, gradient elution) are optimized to resolve degradation peaks. Data should include mass balance and degradation kinetics to infer reaction pathways .

How should researchers address discrepancies in impurity quantification across different analytical platforms?

Advanced Research Question
Discrepancies often arise from variations in detection limits or column efficiency. Cross-validate methods using orthogonal techniques: compare HPLC-UV (e.g., λ = 254 nm) with UPLC-MS results. For instance, Feng et al. (2020) reported HPLC-MS/MS for plasma analysis, but tablet matrices may require adjusted ionization parameters (e.g., fragmentor voltage, nebulization pressure). Statistical tools like Bland-Altman plots or ANOVA can assess inter-method variability .

What strategies ensure robust method validation for Impurity I analysis in compliance with regulatory standards?

Advanced Research Question
Follow ICH Q2(R1) guidelines for validation. Key parameters include:

  • Linearity : 5-point calibration curves with LOQ (Limit of Quantification) ≤30% of the specification limit.
  • Accuracy : Spike recovery studies (80–120% range) using placebo matrices.
  • Precision : Repeatability (intra-day) and intermediate precision (inter-day, different analysts/instruments).
    Phase II/III clinical batch data must align with animal safety studies to justify impurity thresholds .

How does the presence of Impurity I impact the pharmacokinetic (PK) profile of Topiroxostat?

Advanced Research Question
PK studies require monitoring Impurity I’s absorption and clearance. Use in vitro models (e.g., Caco-2 cell permeability assays) to assess bioavailability. Compare AUC (Area Under Curve) and Cmax of Topiroxostat with spiked Impurity I in rodent plasma via LC-MS/MS. A 2024 study noted that impurities with similar logP values may alter CYP3A4 metabolism, necessitating enzyme inhibition assays (e.g., IC50 for CYP3A4 >10 μM to exclude clinical relevance) .

What computational tools are effective for predicting the toxicity of this compound?

Advanced Research Question
In silico tools like Derek Nexus or OECD QSAR Toolbox can predict genotoxicity. Input structural descriptors (e.g., SMILES notation) to assess mutagenic potential via Ames test models. Molecular docking studies against xanthine oxidoreductase (XOR) can determine if Impurity I retains inhibitory activity (e.g., Ki >5.7 nM suggests reduced efficacy). Cross-validate with in vitro micronucleus assays .

How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data practices in impurity profiling studies?

Advanced Research Question
Adopt metadata standards (e.g., ISA-Tab for experimental workflows) and deposit raw spectra in repositories like ChEMBL or Zenodo. Use persistent identifiers (DOIs) for methods, and annotate datasets with controlled vocabularies (e.g., SNOMED CT for toxicity terms). Tools like OpenMS or Skyline enable interoperable LC-MS data processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Topiroxostat impurity I
Reactant of Route 2
Topiroxostat impurity I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.